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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo use of SGR-
1505, a potent and selective oral allosteric inhibitor of the Mucosa-associated lymphoid tissue

lymphoma translocation protein 1 (MALT1). SGR-1505 targets a key node in the NF-κB

signaling pathway, demonstrating significant therapeutic potential in preclinical models of B-cell

malignancies.

Overview and Mechanism of Action
SGR-1505 is an investigational small molecule that allosterically inhibits the protease activity of

MALT1.[1][2] MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) complex,

which functions downstream of the B-cell receptor (BCR) and Bruton's tyrosine kinase (BTK).

[1][2] In certain B-cell lymphomas, such as Activated B-cell like Diffuse Large B-cell Lymphoma

(ABC-DLBCL), constitutive activation of the NF-κB pathway is a primary driver of tumor cell

proliferation and survival.[1][2] By inhibiting MALT1, SGR-1505 effectively blocks this signaling

cascade, leading to anti-proliferative effects and tumor regression in sensitive models.[1][3]

Signaling Pathway
The diagram below illustrates the role of MALT1 in the B-cell receptor signaling pathway and

the mechanism of inhibition by SGR-1505.
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Figure 1: SGR-1505 Mechanism of Action in the NF-κB Pathway.
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Recommended Dosage for In Vivo Xenograft
Studies
Preclinical evaluation of SGR-1505 in mouse xenograft models of ABC-DLBCL has

demonstrated dose-dependent anti-tumor efficacy. The compound is orally bioavailable and

has shown favorable pharmacokinetic properties in multiple species.

Efficacy Data in ABC-DLBCL Cell Line-Derived Xenograft
(CDX) Models

Model Compound Dose (mg/kg)
Dosing
Schedule

Result

OCI-LY10 SGR-1505 10 Oral, QD
Tumor Growth

Inhibition

SGR-1505 30 Oral, QD
Stronger Tumor

Growth Inhibition

SGR-1505 100 Oral, QD
Tumor

Regression

TMD8 SGR-1505 30 Oral, QD
Significant Tumor

Growth Inhibition

Ibrutinib 10 Oral, QD
Moderate Tumor

Growth Inhibition

SGR-1505 +

Ibrutinib
30 + 10 Oral, QD

Synergistic Anti-

Tumor Activity

Data synthesized from preclinical posters and publications.

Pharmacokinetic Parameters of SGR-1505
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Species
Clearance
(mL/min/kg)

Volume of
Distribution
(Vd) (L/kg)

Half-life (t½)
(h)

Oral
Bioavailability
(%)

Mouse 9.4 1.2 1.6 57

Rat 3.8 0.98 3.1 77

Dog 0.86 2.0 31 92

Cynomolgus

Monkey
1.7 0.68 5.0 45

Source: Data reported from preclinical studies.[4]

Experimental Protocols
The following protocols provide a general framework for conducting in vivo efficacy studies with

SGR-1505 in mouse xenograft models.

Experimental Workflow Diagram
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Figure 2: General Workflow for an SGR-1505 In Vivo Efficacy Study.
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Cell Line-Derived Xenograft (CDX) Efficacy Study
Objective: To evaluate the anti-tumor activity of SGR-1505 as a single agent or in combination

in a subcutaneous ABC-DLBCL xenograft model.

Materials:

Cell Line: OCI-LY10 or TMD8 (ABC-DLBCL cell lines)

Animals: Female immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.

Reagents: SGR-1505 powder, appropriate vehicle (e.g., 0.5% (w/v) Methylcellulose in sterile

water), Matrigel (optional).

Equipment: Calipers, analytical balance, oral gavage needles, sterile syringes.

Protocol:

Tumor Cell Implantation:

Culture OCI-LY10 or TMD8 cells under standard conditions.

Harvest cells during logarithmic growth phase and assess viability (should be >90%).

Resuspend cells in a sterile, serum-free medium or PBS, optionally at a 1:1 ratio with

Matrigel, to a final concentration of 5-10 x 10⁷ cells/mL.

Subcutaneously inject 100 µL of the cell suspension (5-10 x 10⁶ cells) into the right flank of

each mouse.

Tumor Growth and Group Randomization:

Monitor tumor growth using calipers starting approximately 7-10 days post-implantation.

Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment

groups (n=8-10 mice per group) with similar mean tumor volumes.
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SGR-1505 Formulation and Dosing:

Prepare a fresh suspension of SGR-1505 in the vehicle daily. For example, for a 30 mg/kg

dose in a 20g mouse with a dosing volume of 10 mL/kg (200 µL), weigh the required

amount of SGR-1505 and suspend it in the vehicle by vortexing or sonication to ensure

homogeneity.

Administer SGR-1505 or vehicle control orally (p.o.) via gavage once daily (QD).

For combination studies, administer the second agent (e.g., ibrutinib) according to its

established protocol, which may be at a different time or via a different route.

Monitoring and Endpoints:

Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a

key indicator of treatment-related toxicity.

The primary endpoint is typically tumor growth inhibition (TGI) at the end of the study (e.g.,

Day 21 or 28). TGI is calculated as: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change

in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of

the control group.

Euthanize mice if tumors exceed a pre-determined size (e.g., 2000 mm³), show signs of

ulceration, or if body weight loss exceeds 20%.

At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis

(e.g., RNA-seq to confirm NF-κB pathway modulation).[5]

Safety and Tolerability
In preclinical studies, SGR-1505 has been shown to be well-tolerated at efficacious doses.[4] A

Phase 1 study in healthy volunteers also demonstrated a favorable safety profile.[6] Standard

monitoring for in vivo studies, including body weight measurements and clinical observations

for signs of distress, is recommended.

Conclusion
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SGR-1505 is a promising MALT1 inhibitor with robust in vivo anti-tumor activity in models of B-

cell malignancies. The recommended oral doses for efficacy studies in mice range from 10 to

100 mg/kg QD. These application notes and protocols provide a foundation for researchers to

further investigate the therapeutic potential of SGR-1505 in relevant preclinical cancer models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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